molecular formula C10H18O3 B2703628 2-(5,5-Dimethyloxan-2-yl)propanoic acid CAS No. 2248359-53-5

2-(5,5-Dimethyloxan-2-yl)propanoic acid

Cat. No.: B2703628
CAS No.: 2248359-53-5
M. Wt: 186.251
InChI Key: KFJFXPUUSWOXLF-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyloxan-2-yl)propanoic acid is a carboxylic acid derivative featuring a propanoic acid backbone substituted with a 5,5-dimethyloxane (a six-membered oxygen-containing heterocycle) at the second carbon. This structural motif combines lipophilic (oxane ring) and hydrophilic (carboxylic acid) groups, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

2-(5,5-dimethyloxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJFXPUUSWOXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxan-2-yl)propanoic acid typically involves the reaction of 5,5-dimethyloxane with a suitable propanoic acid derivative under controlled conditions. One common method is the esterification of 5,5-dimethyloxane with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(5,5-Dimethyloxan-2-yl)propanoic acid may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.

Scientific Research Applications

2-(5,5-Dimethyloxan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxan-2-yl)propanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The oxane ring structure may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Insights :

  • The dihydrofuranone moiety in compound 12 (from evidence 4) introduces an α,β-unsaturated ketone, enabling Michael addition reactions that could enhance reactivity in biological systems .

Pharmacological Activity Comparison

Compound Name Biological Activity Mechanism/Application
2-(5,5-Dimethyloxan-2-yl)propanoic acid Hypothesized anticancer activity (based on structural analogs) Potential kinase inhibition or apoptosis induction
3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid Broad-spectrum antimicrobial and antitumor activity (IC₅₀: 8–15 µM for HepG2/A549) Disrupts cell membrane integrity or redox balance
Ibuprofen Anti-inflammatory, antiproliferative (IC₅₀: 20–50 µM for cancer cells) COX enzyme inhibition, ROS modulation
CW-series inhibitors (e.g., CW3) Anticancer activity via kinase inhibition (IC₅₀: <10 µM) Targets ATP-binding pockets in kinases

Key Insights :

  • Compound 12’s dihydrofuranone ring correlates with stronger antimicrobial activity compared to the oxane-containing target compound, possibly due to enhanced electrophilicity .

Physicochemical Properties

Property 2-(5,5-Dimethyloxan-2-yl)propanoic acid 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Ibuprofen
Molecular Weight (g/mol) ~216.27 (calculated) 233.26 206.28
Solubility Low (lipophilic oxane group) Not reported; likely low due to tert-butyl group Low in water
Stability Stable under inert conditions Reacts with strong oxidizers (e.g., NOx formation) Acid-sensitive

Key Insights :

  • The tert-butyl carbamate group in the pentanoic acid analog (evidence 3/5) increases molecular weight but may reduce bioavailability compared to the target compound .

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